molecular formula C25H20Cl3N3OS B11996817 2-(1-Naphthyl)-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide

2-(1-Naphthyl)-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide

Cat. No.: B11996817
M. Wt: 516.9 g/mol
InChI Key: CCZYCQHBKBZLAP-UHFFFAOYSA-N
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Description

2-NAPHTHALEN-YL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-YL-THIOUREIDO)-ET)-ACETAMIDE is a synthetic organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NAPHTHALEN-YL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-YL-THIOUREIDO)-ET)-ACETAMIDE typically involves the following steps:

    Formation of the thiourea intermediate: This step involves the reaction of naphthalene-2-amine with carbon disulfide and an appropriate base to form the thiourea intermediate.

    Acylation: The thiourea intermediate is then acylated with 2,2,2-trichloroacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

  • Use of high-purity reagents.
  • Optimization of reaction temperature and time.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-NAPHTHALEN-YL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-YL-THIOUREIDO)-ET)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-NAPHTHALEN-YL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-YL-THIOUREIDO)-ET)-ACETAMIDE involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The naphthalene groups may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as 1-naphthylamine and 2-naphthol share structural similarities.

    Thiourea derivatives: Compounds like phenylthiourea and ethylthiourea have similar functional groups.

Uniqueness

2-NAPHTHALEN-YL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-YL-THIOUREIDO)-ET)-ACETAMIDE is unique due to its combination of naphthalene and thiourea moieties, along with the trichloromethyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C25H20Cl3N3OS

Molecular Weight

516.9 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide

InChI

InChI=1S/C25H20Cl3N3OS/c26-25(27,28)23(30-22(32)15-18-11-5-9-16-7-1-3-12-19(16)18)31-24(33)29-21-14-6-10-17-8-2-4-13-20(17)21/h1-14,23H,15H2,(H,30,32)(H2,29,31,33)

InChI Key

CCZYCQHBKBZLAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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